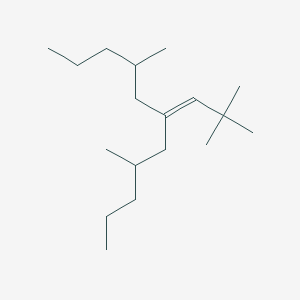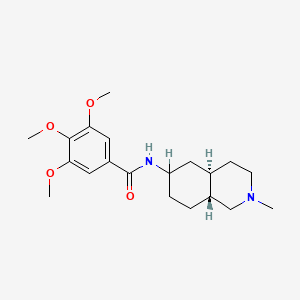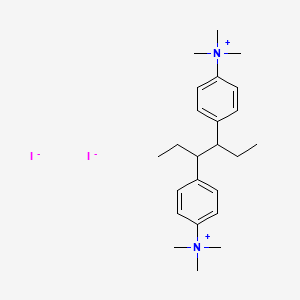
Paramyon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Paramylon is a unique β-1,3-glucan polysaccharide stored by the unicellular photosynthesizing green alga, Euglena gracilis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Paramylon is typically extracted from Euglena gracilis. The process involves culturing Euglena gracilis cells, collecting them through continuous centrifugation, and washing them with water. The cells are then broken down using ultrasonic waves to release the contents, including paramylon .
Industrial Production Methods
Industrial production of paramylon involves large-scale cultivation of Euglena gracilis under controlled conditions. The cultivation can be photoautotrophic, heterotrophic, or mixotrophic, depending on the desired yield and application . The harvested cells undergo similar extraction processes as described above, but on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
Paramylon undergoes various chemical reactions, including hydrolysis and oxidation. Hydrolysis of paramylon can be achieved using specific enzymes that break down the β-1,3-glucan chains into shorter, soluble fragments .
Common Reagents and Conditions
Common reagents used in the hydrolysis of paramylon include specific β-glucanase enzymes. The reaction conditions typically involve maintaining an optimal pH and temperature to ensure efficient enzyme activity .
Major Products
The major products formed from the hydrolysis of paramylon are shorter-chain β-1,3-glucans, which may exhibit different biological activities compared to the intact polysaccharide .
Wissenschaftliche Forschungsanwendungen
Paramylon has a wide range of scientific research applications:
Wirkmechanismus
Paramylon exerts its effects primarily through its interaction with the immune system. It functions as a pathogen-associated molecular pattern (PAMP) and is recognized by pattern recognition receptors (PRRs) on immune cells. This interaction activates the innate immune response, leading to the production of reactive oxygen species (ROS) and inflammatory cytokines . The primary receptor involved in this process is Dectin-1, a C-type lectin receptor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cellulose: Like paramylon, cellulose is a polysaccharide composed of glucose units. cellulose has β-1,4 linkages, whereas paramylon has β-1,3 linkages.
Chitin: Chitin is another polysaccharide with structural similarities to paramylon but is composed of N-acetylglucosamine units.
Laminarin: Laminarin is a β-1,3-glucan found in brown algae, similar to paramylon in its β-1,3 linkages but differs in its branching and molecular structure.
Uniqueness of Paramylon
Paramylon is unique due to its specific β-1,3-glucan structure and its storage in Euglena gracilis.
Eigenschaften
CAS-Nummer |
604-92-2 |
|---|---|
Molekularformel |
C24H38I2N2 |
Molekulargewicht |
608.4 g/mol |
IUPAC-Name |
trimethyl-[4-[4-[4-(trimethylazaniumyl)phenyl]hexan-3-yl]phenyl]azanium;diiodide |
InChI |
InChI=1S/C24H38N2.2HI/c1-9-23(19-11-15-21(16-12-19)25(3,4)5)24(10-2)20-13-17-22(18-14-20)26(6,7)8;;/h11-18,23-24H,9-10H2,1-8H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
CLMIEWJBSVHIJU-UHFFFAOYSA-L |
Kanonische SMILES |
CCC(C1=CC=C(C=C1)[N+](C)(C)C)C(CC)C2=CC=C(C=C2)[N+](C)(C)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



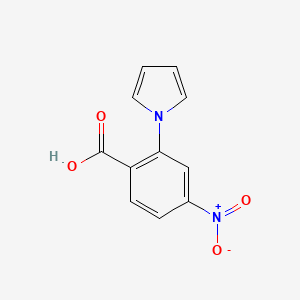
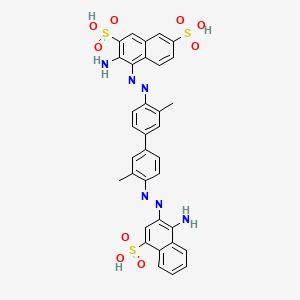
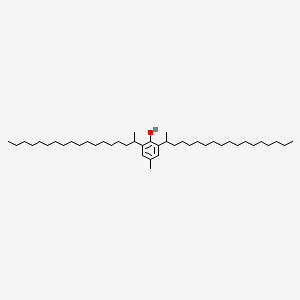
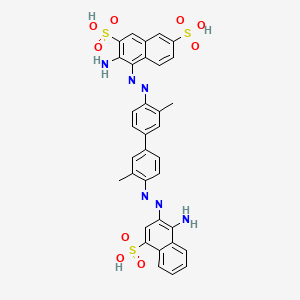

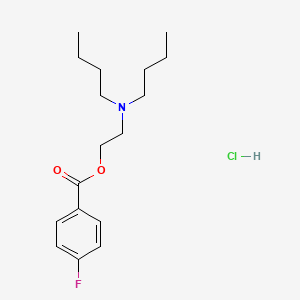
![[(Octylsuccinyl)bis(oxy)]bis[tributylstannane]](/img/structure/B13762260.png)
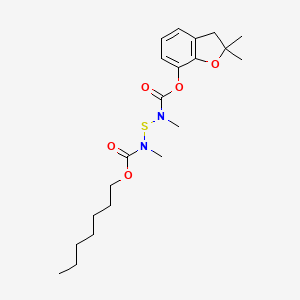

![2,3,5-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine 1-oxide](/img/structure/B13762287.png)

